Product packaging for 3-Cyclopropyl-6-fluoro-1H-indazole(Cat. No.:CAS No. 1360956-36-0)

3-Cyclopropyl-6-fluoro-1H-indazole

Cat. No.: B2649880
CAS No.: 1360956-36-0
M. Wt: 176.194
InChI Key: AWGAXLGUVMCSQF-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Indazole Chemistry

The study of indazole chemistry dates back to the 19th century, with Emil Fischer first defining the structure as a pyrazole (B372694) ring fused to a benzene (B151609) ring. researchgate.netwikipedia.org Initially, research focused on the fundamental synthesis and reactivity of the indazole core. Over the decades, and particularly in recent years, the field has evolved dramatically, driven by the discovery of significant pharmacological properties in indazole derivatives. nih.govresearchgate.netresearchgate.net This has led to the development of numerous synthetic methods to create a diverse library of substituted indazoles. benthamdirect.combohrium.com The indazole scaffold is now a key component in several commercially available drugs, particularly in oncology, such as Axitinib and Niraparib. nih.govnih.gov This history underscores the enduring importance of the indazole motif and provides a context for the investigation of specific analogues like 3-Cyclopropyl-6-fluoro-1H-indazole.

Structural Distinctiveness of this compound within the Indazole Family

The chemical identity of this compound is defined by its unique substitution pattern on the foundational 1H-indazole core. The parent indazole exists in tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant form. nih.govnih.gov

The distinctiveness of this compound arises from two key structural modifications:

A cyclopropyl (B3062369) group at position 3: The small, strained three-membered ring introduces a specific conformational rigidity and lipophilicity. This can influence how the molecule binds to biological targets.

A fluorine atom at position 6: The substitution of a hydrogen atom with fluorine is a common strategy in medicinal chemistry. Fluorine's high electronegativity can alter the electronic properties of the aromatic ring system, affect the molecule's acidity (pKa), and influence metabolic stability by blocking potential sites of oxidation. acs.org

These features distinguish it from the parent indazole and other derivatives, such as those with different substituents or substitution patterns, like 3-Cyclopropyl-7-fluoro-1H-indazole or 3-Cyclopropyl-4-fluoro-1H-indazole. fluorochem.co.ukbldpharm.com The precise placement of these groups is critical for its chemical behavior and interaction with biological systems.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 1360956-36-0 bldpharm.com
Molecular Formula C₁₀H₉FN₂ chemsrc.com
Molecular Weight 176.19 g/mol chemsrc.com
Canonical SMILES C1CC1C2=NN=C3C=C(F)C=CC2=3
InChI Key RWHZIROIPYRDPA-UHFFFAOYSA-N fluorochem.co.uk

Methodological Approaches to Indazole Research: An Overview

The study of indazoles, including this compound, employs a range of established and innovative chemical research methodologies.

Synthesis: The synthesis of the indazole scaffold is a well-explored area of organic chemistry. benthamdirect.com Modern methods are continuously being developed to improve efficiency, yield, and functional group tolerance. Common strategies include:

Cycloaddition Reactions: A powerful method involves the [3+2] cycloaddition of arynes with diazocarbonyl compounds to form the indazole ring system. researchgate.netucc.ie

Palladium-Catalyzed Cross-Coupling: Techniques like the Suzuki-Miyaura coupling are used to introduce substituents onto the indazole core, starting from a halogenated indazole. rsc.org

Intramolecular Cyclization: The Jacobson method, involving the diazotization of o-alkylanilines, and the cyclization of o-nitro-ketoximes or substituted hydrazones are classic and still relevant approaches. researchgate.netsci-hub.se

Structural Characterization: Once synthesized, the precise structure and purity of indazole derivatives are confirmed using a suite of analytical techniques. These are essential for ensuring the identity of the compound for any further studies. Standard methods include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the carbon-hydrogen framework and confirm the position of substituents. nih.govmdpi.comrsc.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure. mdpi.comrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of specific functional groups within the molecule. mdpi.comrsc.org

Scope and Objectives of Advanced Research on this Indazole Compound

The primary impetus for advanced research into this compound lies in its potential utility in medicinal chemistry. Given that numerous indazole derivatives function as protein kinase inhibitors, a major area of investigation for this compound is in the discovery of new targeted therapies. nih.govnih.gov

The main objectives of ongoing and future research include:

Exploration of Biological Activity: Screening the compound against various biological targets, particularly protein kinases involved in diseases like cancer, is a key objective. nih.gov

Structure-Activity Relationship (SAR) Studies: Research aims to understand how the cyclopropyl and fluoro substituents contribute to the compound's activity. longdom.org This involves synthesizing and testing related analogues to build a comprehensive SAR model.

Optimization of Physicochemical Properties: Investigations focus on refining the molecule's properties, such as solubility and metabolic stability, to enhance its potential as a drug candidate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9FN2 B2649880 3-Cyclopropyl-6-fluoro-1H-indazole CAS No. 1360956-36-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-6-fluoro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2/c11-7-3-4-8-9(5-7)12-13-10(8)6-1-2-6/h3-6H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGAXLGUVMCSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC(=CC3=NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 3 Cyclopropyl 6 Fluoro 1h Indazole

Tautomerism and Isomerization Studies: 1H- vs. 2H-Indazole Equilibrium Dynamics

The indazole ring system can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. In the absence of substitution on the nitrogen atoms, a dynamic equilibrium exists between these two forms. For most N-unsubstituted indazoles, the 1H-tautomer is the predominant and more thermodynamically stable form, both in the solid state and in solution. thieme-connect.deresearchgate.net Theoretical and experimental studies have shown that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol. thieme-connect.de

The position of this equilibrium is sensitive to the electronic and steric nature of the substituents on the carbocyclic and pyrazole (B372694) rings. thieme-connect.de The presence of different functional groups can alter the relative stabilities of the tautomers. researchgate.net For instance, alkylation reactions on N-unsubstituted indazoles can yield a mixture of N1 and N2-alkylated products, with the ratio being highly dependent on steric effects from substituents at the C3 and C7 positions. thieme-connect.de In the case of 3-phenyl-1H-indazole, the ratio of 1- to 2-alkylation is 74:26, whereas for 7-nitro-1H-indazole, the ratio shifts to 29:70, highlighting the significant influence of substituents. thieme-connect.de

Spectroscopic methods are crucial for distinguishing between the 1H and 2H isomers. While the electronic spectra of 1H-indazole and its 1-methyl derivative are nearly identical, they differ significantly from the spectrum of 2-methyl-2H-indazole. thieme-connect.de NMR spectroscopy, particularly the combined use of 1H, 13C, and 15N NMR, provides a reliable method for structural assignment. thieme-connect.de For 3-Cyclopropyl-6-fluoro-1H-indazole, the 1H-tautomer is generally considered the more stable form, consistent with general observations for 3-substituted indazoles.

Table 1: General Comparison of 1H- and 2H-Indazole Properties

Property 1H-Indazole Tautomer 2H-Indazole Tautomer Reference(s)
Relative Stability Generally more stable (benzenoid form) Generally less stable (quinonoid form) thieme-connect.deresearchgate.net
Dipole Moment (Methylated) ~1.50 D (1-methyl) ~3.40 D (2-methyl) thieme-connect.de
Alkylation Regioselectivity Influenced by C7 substituents Influenced by C3 substituents thieme-connect.de
Spectroscopic Signature Distinct UV and NMR spectra Distinct UV and NMR spectra thieme-connect.de

Reactivity Profile of the Fluorine Atom at C-6

The fluorine atom at the C-6 position of the indazole ring plays a pivotal role in the molecule's reactivity, primarily through its participation in nucleophilic aromatic substitution and its influence on the electronic properties of the ring.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction for fluoroarenes, especially when the ring is electron-deficient. nih.gov The fluorine atom at C-6 of the indazole ring, while on a relatively electron-rich system, can be displaced by various nucleophiles. Such reactions are instrumental in synthesizing a diverse range of 6-substituted indazole derivatives. dntb.gov.ua For example, coupling reactions with 6-fluoro-1H-indazole-3-amine have been used to produce 1-acyl-3-aminoindazole derivatives. nih.gov

The feasibility of these SNAr reactions can be enhanced by factors that withdraw electron density from the aromatic ring, thereby stabilizing the intermediate Meisenheimer complex. nih.gov Recent advances have also demonstrated that SNAr on unactivated or even electron-rich fluoroarenes can be achieved through methods like organic photoredox catalysis, which proceeds via a cation radical-accelerated mechanism. nih.gov This opens up possibilities for functionalizing the 6-position of this compound with a broader range of nucleophiles, including azoles, amines, and carboxylic acids, under mild conditions. nih.gov

Reactivity of the Cyclopropyl (B3062369) Substituent at C-3

The three-membered ring of a cyclopropyl group is characterized by significant ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov These reactions can be initiated by radicals, electrophiles, or through transition metal catalysis, transforming the cyclopropyl moiety into a more complex functional group. nih.govnih.govrsc.org For example, cyclopropyl ketones can undergo ring-opening difunctionalization, and cyclopropanols can react with aryldiazonium salts in a tandem ring-opening/cyclization to form N-arylpyrazoles. nih.govrsc.org

While specific studies on the ring-opening of this compound are not extensively detailed in the provided results, the known reactivity of cyclopropane (B1198618) derivatives suggests a high potential for such transformations. nih.gov Oxidative radical ring-opening, for instance, could proceed by addition of a radical to the indazole system, followed by cleavage of the cyclopropyl ring to generate a new radical intermediate that can be trapped or undergo further cyclization. nih.gov This latent reactivity makes the cyclopropyl group a valuable handle for late-stage diversification of the indazole scaffold.

The cyclopropyl group at C-3 exerts both steric and electronic effects that influence the reactivity of the indazole ring system. vulcanchem.com Sterically, the group can hinder access to the adjacent N2 and C4 positions, potentially directing incoming reagents to other sites on the molecule. thieme-connect.de

Electronically, the cyclopropyl group is known to have properties similar to a double bond, capable of stabilizing an adjacent positive charge through conjugation. This can influence the regioselectivity of electrophilic substitution on the indazole ring. Studies on electrophilic cyclopropanes have shown that substituents on the cyclopropyl ring itself can significantly alter reactivity. nih.gov The interaction between the cyclopropyl group and the indazole core can affect reactions at the N1 position, such as alkylation or acylation, by modifying the nucleophilicity of the ring nitrogen. nih.govmit.edu These combined steric and electronic contributions are critical in predicting and controlling the outcomes of reactions involving the 3-cyclopropyl-indazole core. thieme-connect.demit.edu

Heterocyclic Ring Transformations and Rearrangement Mechanisms in Indazole Synthesis

The synthesis of the indazole scaffold, a critical component in many pharmacologically active compounds, can be achieved through various synthetic routes. Among the most intricate and mechanistically interesting of these are methods involving the transformation and rearrangement of other heterocyclic ring systems. These strategies often provide access to uniquely substituted indazoles by leveraging the inherent reactivity of a pre-existing ring, which undergoes cleavage and re-cyclization.

One notable example of a heterocyclic ring transformation is the conversion of isatins (1H-indole-2,3-diones) into 1H-indazoles. thieme-connect.de This process typically begins with the ring-opening of the isatin (B1672199) core under basic conditions. For instance, the synthesis of a key intermediate for more complex molecules, 4-bromo-2-(cyclopropylamino)benzoic acid, is achieved through the oxidative cleavage of 6-bromo-1-cyclopropyl-indoline-2,3-dione. rsc.org In this reaction, the five-membered pyrrolidone ring of the indoline-dione is opened.

The general mechanism for this type of transformation involves the following key steps:

Ring Opening: The isatin or a derivative is treated with a base, such as sodium hydroxide, which hydrolyzes the amide bond within the five-membered ring, leading to a keto-acid intermediate.

Oxidative Cleavage: Treatment with an oxidizing agent like hydrogen peroxide can further transform the intermediate. rsc.org

Rearrangement/Cyclization: Subsequent reaction steps, which can include diazotization followed by reduction, facilitate the closure of the new pyrazole ring, thus forming the indazole system. thieme-connect.de

A specific application of this can be seen in the transformation of N-substituted isatins. The synthesis of 6-bromo-1-cyclopropyl-indoline-2,3-dione itself starts from 3-bromo-N-cyclopropyl-2-methyl-aniline, which undergoes cyclization with oxalyl chloride followed by a Friedel-Crafts type reaction. rsc.org This isatin derivative is then subjected to ring-opening to yield the corresponding 2-(cyclopropylamino)benzoic acid derivative. This benzoic acid is a versatile precursor that can be cyclized to form the indazole ring through different methods, such as those involving diazotization.

Another pathway involves the thermal 1,7-electrocyclization of azomethine ylides. For example, the reaction between 2-nitrobenzaldehyde (B1664092) and sarcosine (B1681465) (2-(methylamino)acetic acid) generates an unstable dihydrobenzo[c] Current time information in Bangalore, IN.amazonaws.combohrium.comoxadiazepine intermediate. This seven-membered ring then undergoes a transformative rearrangement to yield a 2-methyl-2H-indazole 1-oxide. thieme-connect.de

The table below summarizes the transformation of an indoline-2,3-dione derivative into a key benzoic acid precursor, illustrating a critical ring-opening step that facilitates subsequent indazole synthesis.

Starting MaterialReagentsProductYieldRef
6-bromo-1-cyclopropyl-indoline-2,3-dione1. NaOH (aq) 2. H₂O₂4-bromo-2-(cyclopropylamino)benzoic acidNot explicitly stated rsc.org
4-methoxy-6-methyl-1H-indole-2,3-dione1. Acetal protection 2. Amination 3. H₂SO₄ 4. SOCl₂, MeOH4-methoxy-6-methyl-1H-indazole-3-carboxylic acid82% (for amination step) thieme-connect.de

These examples underscore the utility of heterocyclic ring transformations as a powerful strategy in the synthesis of complex indazoles. By starting with a different heterocyclic system, chemists can introduce substituents and control regiochemistry in ways that might be challenging through more direct cyclization approaches. The rearrangement of the molecular skeleton is a key feature of these mechanisms, providing a sophisticated route to the final indazole product.

Structure Molecular Interaction Relationships Smir of Indazole Scaffolds

Conformational Analysis and Geometrical Optimizations of Indazole Derivatives

The conformational flexibility of substituted indazoles is a key determinant of their interaction with protein binding pockets. For derivatives of 3-cyclopropyl-6-fluoro-1H-indazole, the orientation of the cyclopropyl (B3062369) group relative to the indazole core is of particular interest. Geometrical optimization studies, often performed using computational methods like density functional theory (DFT), are employed to determine the most stable, low-energy conformations of these molecules. The planarity of the bicyclic indazole ring system is a central feature, but the substituents introduce specific conformational preferences. The rotational barrier of the cyclopropyl group and the planarity of the indazole ring system are critical parameters in these analyses.

Influence of Substituent Effects on Ligand-Target Binding Affinity

The nature and position of substituents on the indazole scaffold are critical for modulating the binding affinity of a ligand for its target protein. The cyclopropyl group at the C-3 position and the fluorine atom at the C-6 position of this compound each impart distinct properties that influence molecular recognition and binding interactions.

Role of the Cyclopropyl Group on Binding Conformation and Interactions

The cyclopropyl group at the C-3 position of the indazole ring serves multiple functions in ligand-protein interactions. Its small, rigid, and three-dimensional nature allows it to probe small hydrophobic pockets within a protein's binding site that may not be accessible to larger, more flexible alkyl groups. This can lead to enhanced binding affinity and selectivity. The conformational orientation of the cyclopropyl group is critical; it can position other parts of the molecule for optimal interactions with key residues in the binding pocket. In some instances, the cyclopropyl group itself can engage in favorable van der Waals contacts with hydrophobic amino acid residues.

Impact of Fluorine at C-6 on Molecular Recognition and Interactions

The substitution of a hydrogen atom with fluorine at the C-6 position of the indazole ring has profound effects on the molecule's physicochemical properties and its ability to interact with a biological target. Fluorine is highly electronegative and can alter the local electronic environment of the indazole ring. This can influence the pKa of the indazole nitrogen atoms, which can be critical for forming hydrogen bonds or ionic interactions. Furthermore, a fluorine atom can participate in non-covalent interactions such as hydrogen bonds with suitable donor groups on the protein, or multipolar interactions with backbone carbonyls. The presence of fluorine can also block metabolic attack at that position, thereby improving the pharmacokinetic profile of the compound.

Molecular Docking and Protein-Ligand Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method provides valuable insights into the binding mode and the key interactions that stabilize the ligand-protein complex. For this compound and its analogs, docking studies can elucidate the specific roles of the cyclopropyl and fluoro substituents in the binding event.

Characterization of Binding Pockets and Key Residues

Through molecular docking simulations, the binding pocket for indazole derivatives can be characterized in detail. These studies can identify the key amino acid residues that form crucial interactions with the ligand. For example, hydrophobic residues may form a pocket that accommodates the cyclopropyl group, while polar or charged residues may form hydrogen bonds with the indazole nitrogen atoms or the C-6 fluorine atom. The identification of these key residues is essential for understanding the basis of molecular recognition and for the rational design of new, more potent, and selective inhibitors.

Interaction TypeLigand MoietyPotential Interacting Residues
Hydrophobic InteractionsCyclopropyl groupAlanine, Valine, Leucine, Isoleucine
π-stackingIndazole ringPhenylalanine, Tyrosine, Tryptophan
Hydrogen BondingIndazole Nitrogens, C-6 FluorineSerine, Threonine, Asparagine, Glutamine, Aspartic Acid, Glutamic Acid

Hydrogen Bonding and Hydrophobic Interaction Analysis

The indazole scaffold, a key component of this compound, plays a crucial role in molecular recognition through its ability to form hydrogen bonds and engage in hydrophobic interactions. The nitrogen atoms within the indazole ring system are pivotal for establishing these connections with biological targets. nih.gov

In studies of indazole derivatives as inhibitors of various enzymes, the two nitrogen atoms of the indazole ring have been observed forming critical hydrogen bonding interactions with the amide backbone of hinge regions in protein active sites. nih.gov For instance, in the context of ULK1 inhibitors, these nitrogen atoms can form hydrogen bonds with residues such as Glutamate (Glu) and Cysteine (Cys). nih.gov Additionally, other parts of the molecule can contribute to the hydrogen bond network; an amide carbonyl at the 5-position of the indazole has been shown to participate in a hydrogen-bonding interaction with a Lysine (Lys) residue, often mediated by a water molecule. nih.gov

Further analysis of fluorinated indazole derivatives in complex with proteins like CFTR reveals specific hydrogen bonding patterns. The scaffold can be stabilized by hydrogen bonds with the side chain of Serine (S308) and the main chain carboxyl of Phenylalanine (F312). nih.gov

Hydrophobic interactions are also critical for the binding affinity of indazole-based compounds. The fused benzene (B151609) ring of the indazole scaffold and substituents, such as the cyclopropyl group at the 3-position, contribute to favorable hydrophobic contacts within the binding pocket of a target protein. nih.gov In the case of CFTR modulators, the phenyl ring of an attached group is often located in a hydrophobic pocket defined by residues like Phenylalanine, Glycine, and Arginine. nih.gov The fluorinated indazole core itself can participate in pi-pi stacking interactions with aromatic residues like Phenylalanine, further anchoring the molecule in its binding site. nih.gov

The interplay between hydrogen bonding and hydrophobic interactions is a key determinant of the biological activity of indazole derivatives. The strategic placement of functional groups that can act as hydrogen bond donors or acceptors, combined with lipophilic moieties that can engage in hydrophobic contacts, is a fundamental principle in the design of potent and selective indazole-based compounds.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Based Design Principles

The development of potent indazole-based therapeutic agents relies heavily on the integration of Quantitative Structure-Activity Relationship (QSAR) studies and structure-based design principles. longdom.orgacs.org These computational methodologies provide a framework for understanding how the structural features of the indazole scaffold influence its biological activity, guiding the synthesis of more effective compounds. longdom.orgnih.gov The implementation of these strategies has led to significant increases in potency for indazole derivatives, in some cases achieving a 6000-fold enhancement in a relatively short period. acs.orgnih.gov

Development of Predictive Models for Molecular Interactions

QSAR modeling is a powerful tool used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org For indazole derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR models have been successfully developed to predict their efficacy as inhibitors for various targets, including kinases and other enzymes. longdom.orgnih.gov

2D-QSAR models are often generated using Multiple Linear Regression (MLR) analysis. longdom.orgnih.gov These models establish a mathematical relationship between calculated molecular descriptors (representing physicochemical properties) and the observed biological activity. longdom.org For a series of indazole derivatives designed as Tyrosine Threonine Kinase (TTK) inhibitors, a 2D-QSAR model demonstrated a high correlation coefficient (r²) of 0.9512 and robust internal and external validation metrics, indicating strong predictive accuracy. longdom.orgresearchgate.net

3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. frontiersin.orgnih.gov These methods calculate steric and electrostatic fields around aligned molecules and correlate these fields with biological activity. frontiersin.org A 3D-QSAR model for indazole derivatives as TTK inhibitors, using a k-Nearest Neighbor (kNN) approach, yielded a high internal cross-validation coefficient (q²) of 0.9132, highlighting the reliability of the model. longdom.orgresearchgate.net Similarly, studies on indazole derivatives as HIF-1α inhibitors have used Field and Gaussian-based 3D-QSAR to create a structural framework for designing new, more potent molecules. nih.gov

The predictive power of these QSAR models allows for the virtual screening and prioritization of novel indazole compounds before their actual synthesis, saving time and resources in the drug discovery process. longdom.org

Table 1: Statistical Validation of Predictive QSAR Models for Indazole Derivatives

Model Type Target Method Correlation Coefficient (r²) Internal Validation (q²) External Validation (pred_r²) Reference
2D-QSAR TTK Inhibitors MLR 0.9512 0.8998 0.8661 longdom.org, researchgate.net
3D-QSAR TTK Inhibitors SWF kNN - 0.9132 - longdom.org, researchgate.net
2D-QSAR SAH/MTAN Inhibitors GA-MLR 0.852 0.781 0.685 aboutscience.eu
2D-QSAR HDAC Inhibitors MLR - LOO cross-validation performed - nih.gov

Steric and Electronic Descriptors in SMIR Analysis

Steric Descriptors: These parameters relate to the bulk and spatial arrangement of substituents on the indazole ring. 3D-QSAR studies on indazole derivatives have consistently shown that steric factors are crucial in determining biological activity. longdom.orgnih.gov The contour maps generated from these models can highlight regions where bulky substituents are favorable for activity and regions where they are detrimental. nih.gov For example, the regioselective N-alkylation of the indazole scaffold is significantly influenced by the steric hindrance of adjacent substituents. d-nb.info The presence of a bulky group like a tert-butyl group at the C-3 position can direct alkylation specifically to the N-1 position. d-nb.info

Electronic Descriptors: These descriptors describe the electronic properties of the molecule, such as charge distribution, electronegativity, and polarizability. The electronic nature of substituents on the indazole ring can dramatically affect interactions. d-nb.inforesearchgate.net Electrostatic maps from 3D-QSAR models provide insights into how charge distribution affects binding. nih.gov The introduction of a fluorine atom at the 6-position, as in this compound, significantly alters the electronic profile of the benzene portion of the scaffold. Fluorine is a highly electronegative atom that can influence hydrogen bond acidity and engage in specific electrostatic interactions, potentially improving membrane permeability. acs.org Studies on the N-alkylation of indazoles have demonstrated that electron-withdrawing groups (like NO₂ or CO₂Me) can strongly influence the reaction's regioselectivity due to their electronic effects. d-nb.info

In QSAR models, both steric and electronic properties are often represented by a variety of descriptors. Classical 2D-QSAR models utilize parameters that reflect these characteristics, while 3D-QSAR methods like CoMFA and CoMSIA directly use steric and electrostatic fields as descriptors. frontiersin.org The combination of these descriptors provides a comprehensive picture of the structural requirements for optimal biological activity. longdom.orgnih.gov

Table 2: Key Descriptors in Indazole QSAR Models

Descriptor Type Examples Relevance to Indazole Scaffolds Reference
Steric Molar Refractivity, Bulkiness, Steric Fields (CoMFA) Influences fit within binding pockets; governs regioselectivity of synthesis. longdom.org, nih.gov, d-nb.info
Electronic Electrostatic Fields (CoMFA), Dipole Moment, Partial Charges Modulates hydrogen bonding capacity and electrostatic interactions with target residues. nih.gov, frontiersin.org, d-nb.info
Hydrophobic LogP, Hydrophobic Fields (CoMSIA) Important for membrane permeability and hydrophobic interactions within the binding site. frontiersin.org
Topological Connectivity Indices Describes the overall shape and branching of the molecule. longdom.org
Hydrogen Bonding H-Bond Donor/Acceptor Fields (CoMSIA) Quantifies the potential for specific hydrogen bond formation with the target. frontiersin.org

Molecular Targeting and Mechanistic Elucidation of Indazole Derivatives in Chemical Biology

Indazole as a Scaffold for Kinase Inhibition Studies

The indazole nucleus is a well-established pharmacophore for the development of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a versatile starting point for designing potent and selective inhibitors. The presence of the cyclopropyl (B3062369) group at the 3-position and a fluorine atom at the 6-position of the indazole ring in 3-Cyclopropyl-6-fluoro-1H-indazole is expected to significantly influence its kinase interaction profile.

Tyrosine Kinase Modulation Mechanisms (e.g., EGFR, VEGFR, FGFR, TTK)

Indazole derivatives have been extensively investigated as inhibitors of various tyrosine kinases, playing crucial roles in cancer therapy.

Epidermal Growth Factor Receptor (EGFR): The indazole scaffold has been successfully utilized to develop potent EGFR inhibitors, including those active against the drug-resistant T790M mutant. For instance, a series of 1H-indazole derivatives have demonstrated strong inhibitory activity against both EGFR and the EGFR T790M mutant, with IC50 values in the low nanomolar range. mdpi.com The introduction of a cyclopropyl group at the N-9 position of purine (B94841) analogs, structurally related to indazoles, has been shown to considerably increase the inhibitory activity against the EGFR L858R/T790M double mutant by more than tenfold compared to unsubstituted analogs. oncotarget.com This suggests that the cyclopropyl moiety of This compound could contribute favorably to binding within the EGFR kinase domain. Furthermore, some indazole-based EGFR inhibitors have been designed to covalently target Cys797, offering a strategy to overcome resistance. mdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Indazole-based compounds are prominent in the landscape of VEGFR inhibitors, with pazopanib (B1684535) being a clinically approved example. mdpi.com Numerous studies have detailed the synthesis and evaluation of 1H-indazole derivatives as potent VEGFR-2 inhibitors. mdpi.com The indazole core typically forms crucial hydrogen bonds with the hinge region of the VEGFR-2 ATP binding site. The nature and substitution pattern on the indazole ring and its appended functionalities significantly impact potency and selectivity.

Fibroblast Growth Factor Receptor (FGFR): The indazole scaffold is a key feature in many FGFR inhibitors. Fragment-led de novo design has identified 1H-indazole-based derivatives that inhibit FGFR1-3 in the micromolar to nanomolar range. mdpi.com Structure-activity relationship (SAR) studies have revealed that substitutions on the indazole ring and its phenyl attachments are critical for potency. For example, the introduction of fluorine substituents on a phenyl ring attached to the indazole core can significantly enhance FGFR1 inhibitory activity. mdpi.com Specifically, 6-(3-methoxyphenyl)-1H-indazol-3-amine derivatives have shown promise as FGFR1 inhibitors, with further optimization leading to compounds with low nanomolar IC50 values. mdpi.com This highlights the potential of the 6-fluoro substitution in This compound to modulate FGFR activity.

Tyrosine Threonine Kinase (TTK): Indazole-containing compounds have emerged as potent inhibitors of TTK, a key regulator of the spindle assembly checkpoint. A notable example is CFI-401870, a 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivative, which is a single-digit nanomolar TTK inhibitor. nih.govacs.org This compound has demonstrated in vivo tumor growth inhibition and was selected for preclinical evaluation. nih.govacs.org The development of such inhibitors showcases the utility of the indazole scaffold in targeting TTK.

Kinase TargetIndazole Derivative ExampleIC50 (nM)Reference
EGFR T790M1H-indazole derivative5.3 mdpi.com
EGFR1H-indazole derivative8.3 mdpi.com
FGFR11H-indazol-3-amine derivative2.9 mdpi.com
FGFR21H-indazol-3-amine derivative2.0 mdpi.com
TTKCFI-401870< 10 nih.gov
VEGFR-2Pazopanib30 mdpi.com

Serine/Threonine Kinase Interaction Profiles (e.g., Pim, ROCK1)

Beyond tyrosine kinases, the indazole scaffold has also been effectively employed to target serine/threonine kinases.

Pim Kinases: The Pim kinase family (Pim-1, Pim-2, and Pim-3) are attractive targets in oncology. Researchers have developed potent pan-Pim inhibitors based on a 3-(pyrazin-2-yl)-1H-indazole scaffold. nih.govnih.gov Systematic optimization of this series has led to compounds with low nanomolar IC50 values against all three Pim isoforms. nih.gov The unique hinge region of Pim kinases, which contains a proline residue, presents a distinct challenge and opportunity for inhibitor design, where the indazole core can be effectively utilized. acs.orgscienceopen.com

Rho-associated coiled-coil containing protein kinase 1 (ROCK1): Indazole amides have been identified as potent and selective ROCK1 inhibitors. acs.org Docking studies of these inhibitors into a ROCK1 homology model show the indazole ring oriented towards the hinge region, forming key hydrogen bonds with the protein backbone. acs.org This binding mode is consistent with other indazole-based kinase inhibitors. acs.org The development of N-substituted prolinamido indazole derivatives has also yielded potent Rho-kinase inhibitors. nih.gov

Kinase TargetIndazole Derivative ExampleIC50 (nM)Reference
Pim-13-(pyrazin-2-yl)-1H-indazole derivative0.4 mdpi.com
Pim-23-(pyrazin-2-yl)-1H-indazole derivative1.1 mdpi.com
Pim-33-(pyrazin-2-yl)-1H-indazole derivative0.4 mdpi.com
ROCK1Indazole amide derivativePotent inhibitor acs.org

Enzyme and Receptor Interaction Investigations

The versatility of the indazole scaffold extends to the inhibition of various enzymes and the modulation of receptor and channel functions.

SAH/MTA Nucleosidase Inhibition Mechanisms

S-adenosylhomocysteine/5'-methylthioadenosine (SAH/MTA) nucleosidase is a critical enzyme in bacterial metabolism, making it an attractive target for novel antimicrobial agents. Structure-based drug design has led to the development of potent indazole-derived inhibitors of this enzyme. nih.govacs.orgacs.org Specifically, the use of a 5-aminoindazole core scaffold has been instrumental in creating a series of low nanomolar inhibitors with broad-spectrum antimicrobial activity. nih.govacs.orgacs.org The design of these inhibitors was guided by the crystal structure of the enzyme, allowing for the optimization of interactions within the active site. This approach resulted in a significant 6000-fold increase in potency. nih.govacs.orgacs.org

Indoleamine-2,3-Dioxygenase 1 (IDO1) Inhibition Pathways

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in immune evasion by cancer cells. Consequently, IDO1 inhibitors are of significant interest in cancer immunotherapy. Research has shown that 4,6-disubstituted-1H-indazole derivatives can act as potent IDO1 inhibitors. mdpi.comnih.govbohrium.com Docking models indicate that the 1H-indazole motif interacts effectively with the ferrous ion of the heme group and the hydrophobic pockets (A and B) of the enzyme, establishing the indazole structure as a novel and key pharmacophore for IDO1 inhibition. mdpi.com Structure-activity relationship studies have emphasized the critical role of the substituents at both the 4- and 6-positions of the indazole scaffold for potent inhibitory activity. mdpi.comnih.gov Some of these derivatives have also demonstrated dual inhibitory activity against both IDO1 and tryptophan-2,3-dioxygenase (TDO). bohrium.com

Enzyme TargetIndazole Derivative ExampleIC50 (µM)Reference
IDO14,6-disubstituted-1H-indazole derivative0.74 bohrium.com
TDO4,6-disubstituted-1H-indazole derivative2.93 bohrium.com
IDO13-substituted 1H-indazole0.72 mdpi.com

Orai Channel Modulation and CRAC Pathway Inhibition

The calcium release-activated calcium (CRAC) pathway, and its core component the Orai channel, are critical for T-cell activation and other immune responses. Modulators of this pathway have therapeutic potential in autoimmune diseases. Indazole-3-carboxamides have been identified as potent blockers of the CRAC channel. nih.govnih.gov Structure-activity relationship studies have revealed that the specific regiochemistry of the amide linker at the 3-position of the indazole is crucial for inhibiting calcium influx. nih.govnih.gov These compounds have been shown to inhibit the release of pro-inflammatory mediators from mast cells with sub-micromolar IC50 values. nih.govnih.gov Molecular modeling suggests that these indazole derivatives may act as pore blockers by binding to the Orai selectivity filter. digitellinc.com This discovery has expanded the structural diversity of CRAC channel blockers and highlights the potential of the indazole scaffold in developing novel immune modulators. nih.govnih.gov

Channel/PathwayIndazole Derivative ExampleEffectReference
CRAC Channel / Orai1Indazole-3-carboxamideInhibition of Ca2+ influx (sub-µM IC50) nih.govnih.gov
CRAC ChannelIndazole-3-carboxamideBlockade of Ca2+ influx digitellinc.com

Muscarinic and Estrogen Receptor Ligand Interactions

The indazole scaffold is a recognized pharmacophore in medicinal chemistry, and its derivatives have been explored as ligands for a variety of biological targets, including muscarinic and estrogen receptors. While direct experimental data on the interaction of this compound with these receptors is not extensively documented in publicly available research, the known structure-activity relationships (SAR) of related indazole compounds can provide valuable insights into its potential binding characteristics.

Estrogen Receptor Interactions:

The estrogen receptors (ERα and ERβ) are critical targets in the treatment of hormone-dependent cancers and other endocrine disorders. nih.govpitt.edu Research has shown that nonsteroidal compounds with a phenyl-2H-indazole core can act as highly selective ligands for ERβ. ontosight.aichemenu.com The selectivity for ERβ over ERα is an attractive feature for developing therapeutics with potentially fewer side effects. pitt.edu

Studies on a series of 2-aryl-2H-indazoles have demonstrated that substituents at the C-3 position of the indazole ring play a crucial role in determining the binding affinity and selectivity for estrogen receptors. ontosight.aichemenu.com For instance, the introduction of polar or polarizable groups, such as halogens (like the fluorine in this compound), trifluoromethyl, or nitrile groups, at the C-3 position has been shown to result in high affinity and selectivity for ERβ. ontosight.aichemenu.com Some of these derivatives exhibit affinities for ERβ that are comparable to estradiol (B170435), with over 100-fold selectivity. ontosight.aichemenu.com

Table 1: Estrogen Receptor Beta (ERβ) Selectivity of Substituted Indazole Analogs

CompoundC-3 SubstituentRBA (%) for ERαRBA (%) for ERβERβ/ERα Selectivity
12c -CF30.232>160
12e -CN0.118>180
FEIE (1i) -CH2CH2FLowLow41
FPIE (1h) -CH2CH2CH2FLowLow17
RBA = Relative Binding Affinity compared to estradiol (100%). Data sourced from multiple studies. ontosight.aichemenu.comkoreascience.kr

Muscarinic Receptor Interactions:

Muscarinic acetylcholine (B1216132) receptors are G-protein coupled receptors involved in a wide range of physiological functions, and they are important targets for various diseases. nih.gov The indazole scaffold has also been investigated for its potential to interact with muscarinic receptors.

While specific data for this compound is scarce, a study on novel multi-target ligands for dopamine (B1211576) and serotonin (B10506) receptors based on indazole and piperazine (B1678402) scaffolds also investigated their affinity for muscarinic receptors. bldpharm.com This study revealed that the tested indazole derivatives had a low affinity for the human M1 muscarinic receptor. bldpharm.com In another study focusing on M4 muscarinic receptor positive allosteric modulators, a compound with a cyclopropyl group was found to be unsuitable for improving affinity. acs.org

These findings suggest that while the indazole core can be incorporated into muscarinic receptor ligands, specific substitution patterns are critical for achieving high affinity and selectivity. The combination of a cyclopropyl group at the 3-position and a fluorine atom at the 6-position of the 1H-indazole ring would require specific experimental evaluation to determine its interaction profile with different muscarinic receptor subtypes.

Mechanistic Insights into Biological Pathway Modulation

The biological activities of indazole derivatives often stem from their ability to modulate key cellular signaling pathways. This can occur through various mechanisms, including the disruption of protein-protein interactions and interactions with nucleic acids.

Protein-Protein Interaction Disruptors (e.g., NFAT pathway)

The disruption of protein-protein interactions (PPIs) is an emerging strategy in drug discovery for targeting pathways that are considered "undruggable" by traditional enzyme inhibitors. uj.edu.pl The Nuclear Factor of Activated T-cells (NFAT) signaling pathway is a critical pathway in the immune response and is regulated by a series of PPIs.

There is limited direct evidence linking this compound to the disruption of the NFAT pathway. However, the broader class of indazole derivatives has been explored as inhibitors of PPIs. For instance, in the context of cancer immunotherapy, small molecules targeting the PD-1/PD-L1 interaction, a key immune checkpoint, have been developed. uj.edu.pl The activity of some of these inhibitors has been evaluated using an NFAT reporter assay, which measures the transcriptional activity of NFAT. tandfonline.com In one such study, a compound containing a 1-methyl-1H-indazole moiety was part of a series of potent PD-1/PD-L1 inhibitors. uj.edu.pl

This suggests that the indazole scaffold can be a component of molecules designed to modulate PPIs within immunological signaling pathways. The specific contribution of the 3-cyclopropyl and 6-fluoro substituents of this compound to such activity would need to be determined through dedicated screening and mechanistic studies.

Nucleic Acid Interaction Studies

Indazole derivatives have been shown to interact with nucleic acids and associated proteins, suggesting a potential mechanism for their biological activity. One of the key targets in this context is DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication.

A novel class of bacterial GyrB inhibitors, based on an indazole scaffold, has been discovered. nih.gov Structure-based drug design led to indazole derivatives with excellent enzymatic and antibacterial activity. nih.gov Crystallographic studies of a 6-hydroxyindazole derivative bound to the GyrB active site revealed key interactions, including hydrogen bonding with the protein. nih.gov This demonstrates that the indazole nucleus can serve as a scaffold for molecules that bind to proteins in the DNA replication machinery.

While these studies focus on bacterial enzymes, they highlight the potential for indazole derivatives to interact with proteins that bind to nucleic acids. The electronic properties conferred by the 6-fluoro substituent and the conformational constraints of the 3-cyclopropyl group in this compound could influence its potential to interact with the minor or major grooves of DNA or with the active sites of DNA-binding proteins. Further studies, such as DNA binding assays and molecular docking, would be necessary to elucidate any direct or indirect interactions with nucleic acids. acs.org

Computational and Theoretical Chemistry Studies on 3 Cyclopropyl 6 Fluoro 1h Indazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Cyclopropyl-6-fluoro-1H-indazole, DFT calculations provide a foundational understanding of its electronic properties, which are critical for its chemical behavior.

Electronic Structure Analysis (HOMO-LUMO Gaps, Electrostatic Potential)

The electronic landscape of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For indazole derivatives, DFT calculations at levels like B3LYP/6-31G** are commonly used to determine these properties. researchgate.net While specific data for this compound is not extensively published, studies on analogous structures provide valuable insights. For instance, calculations on similar heterocyclic systems show that the introduction of different functional groups significantly alters the HOMO-LUMO gap. science.gov The electron-withdrawing nature of the fluorine atom at the 6-position is expected to lower the energy of both the HOMO and LUMO, while the cyclopropyl (B3062369) group at the 3-position can influence the electron density distribution.

Molecular Electrostatic Potential (MEP) maps are another critical output of DFT calculations. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the fluorine atom, indicating these as sites for electrophilic attack. The hydrogen on the N1 nitrogen would be a region of positive potential (blue), making it susceptible to deprotonation.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicSignificance
HOMO-LUMO Gap ModerateIndicates a balance of kinetic stability and chemical reactivity.
Electrostatic Potential (N1-H) Positive (Electrophilic)Site for deprotonation and subsequent N-alkylation/acylation.
Electrostatic Potential (N2) Negative (Nucleophilic)A primary site for electrophilic attack and coordination.
Electrostatic Potential (Fluorine) Negative (Nucleophilic)Influences intermolecular interactions and overall electronic character.

This table is generated based on theoretical principles and data from analogous indazole structures.

Reactivity Prediction and Reaction Pathway Elucidation

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. By modeling transition states and reaction intermediates, researchers can determine the most energetically favorable routes for chemical transformations.

A key aspect of indazole chemistry is the regioselectivity of substitution reactions at the N1 and N2 positions. DFT studies on similar indazoles have shown that the choice of solvent, base, and electrophile can favor one isomer over the other. beilstein-journals.org Calculations can rationalize these outcomes by comparing the energies of the N1 and N2 anions and the transition states leading to the respective products. beilstein-journals.org For this compound, DFT could predict whether alkylation would preferentially occur at the N1 or N2 position under specific conditions.

Furthermore, DFT is used to understand more complex reactions, such as copper-catalyzed C3-functionalization. semanticscholar.org Studies on related N-activated indazoles have used DFT to show that the reaction proceeds through a specific six-membered transition state, which explains the observed regioselectivity and enantioselectivity. semanticscholar.org Such computational insights are invaluable for designing new synthetic methods.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights that are complementary to the static picture from DFT. MD is particularly useful for exploring the conformational landscape of flexible molecules like this compound and studying its interactions within a biological environment. nih.gov

The cyclopropyl group and its attachment to the indazole ring allow for some rotational freedom. MD simulations can map the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

In drug discovery, MD simulations are essential for studying ligand-protein interactions. scispace.com If this compound were being investigated as an inhibitor, MD simulations could model its binding to the target protein. These simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, providing a theoretical estimation of binding affinity. nih.govscispace.com

Advanced QSAR Modeling and Ligand-Based Drug Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. srce.hr In the absence of a known protein target structure, ligand-based methods like QSAR are paramount.

To build a QSAR model relevant to this compound, a training set of structurally similar indazole derivatives with known biological activity (e.g., enzyme inhibition) would be required. researchgate.net From the optimized 3D structures of these molecules, various molecular descriptors are calculated, including:

Electronic descriptors: Dipole moment, partial charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

Statistical methods are then used to create a mathematical equation that relates these descriptors to the observed activity. This model can then be used to predict the activity of new, unsynthesized compounds like this compound. This approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Computational Prediction of Pharmacokinetic and ADMET Properties (Theoretical Aspects Only)

Before a compound can become a drug, it must possess suitable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico methods are now routinely used to predict these properties early in the drug discovery pipeline, reducing the risk of late-stage failures. semanticscholar.org

For this compound, a variety of computational models could be employed to predict its ADMET profile:

Table 2: Theoretical ADMET Property Predictions

PropertyComputational Model/PrinciplePredicted Outcome for this compound
Absorption Prediction of Caco-2 cell permeability and human intestinal absorption (HIA).Based on its size and moderate polarity, it is likely to have good oral absorption.
Distribution Models predicting plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.Expected to exhibit some plasma protein binding. BBB penetration would depend on specific transporter interactions.
Metabolism Prediction of interaction with Cytochrome P450 (CYP) enzymes. lu.seThe indazole ring and cyclopropyl group are potential sites for oxidative metabolism by CYP enzymes.
Excretion Prediction of renal clearance.Dependent on metabolism and water solubility of metabolites.
Toxicity Models for mutagenicity (e.g., Ames test prediction), carcinogenicity, and cardiotoxicity (hERG inhibition). srce.hrRequires specific QSAR models trained on toxicological data for heterocyclic compounds.

These predictions are based on general computational ADMET models and the structural features of the compound.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

Hybrid QM/MM methods offer a bridge between the accuracy of quantum mechanics and the efficiency of molecular mechanics. They are particularly suited for studying reactions in very large systems, such as an enzyme active site. lu.se

In a QM/MM simulation involving this compound, the molecule itself and the key amino acid residues in the immediate vicinity would be treated with a high-level QM method (like DFT). The rest of the protein and the surrounding solvent would be treated with a computationally less expensive MM force field.

This approach would be invaluable for studying the mechanism of action if this compound were found to be a covalent inhibitor or a substrate for an enzyme. The QM/MM simulation could model the bond-breaking and bond-forming steps of the reaction, providing detailed insights into the transition state and the catalytic role of the enzyme, something neither QM nor MM could achieve alone for such a large system. acs.org

Future Research Directions and Unexplored Avenues for 3 Cyclopropyl 6 Fluoro 1h Indazole

Development of Novel and Sustainable Synthetic Routes with Enhanced Selectivity

The pursuit of efficient, environmentally benign, and highly selective synthetic methods is a paramount goal in modern organic chemistry. For 3-cyclopropyl-6-fluoro-1H-indazole, future research could focus on several key areas:

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch synthesis, including improved safety, scalability, and precise control over reaction parameters. researchgate.netacs.orgresearchgate.netmdpi.comclockss.org The synthesis of indazole derivatives has been shown to benefit from flow-based approaches, particularly for reactions that are exothermic or require careful temperature management. acs.orgclockss.org Future research should aim to develop a continuous flow process for the synthesis of this compound, which could enable safer and more efficient large-scale production. mdpi.com

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic design. For indazole synthesis, this includes the use of more environmentally friendly solvents, catalysts, and reagents. acs.orgrsc.orgnih.govbenthamdirect.combohrium.com Research into using sustainable catalysts, such as copper oxide nanoparticles on activated carbon, could provide a greener alternative to traditional methods. acs.orgnih.gov Additionally, exploring visible-light photoredox catalysis could offer a mild and efficient method for constructing the indazole ring system, reducing the need for harsh reagents and high temperatures. nih.govacs.orgyoutube.comyoutube.com

Synthetic ApproachPotential Advantages for this compound SynthesisKey Research Focus
Transition-Metal-Catalyzed C-H Activation Increased atom economy, reduced step count. nih.govnih.govacs.orgrsc.orgmdpi.comDevelopment of highly selective catalysts. nih.gov
Flow Chemistry Enhanced safety, scalability, and process control. researchgate.netacs.orgresearchgate.netmdpi.comclockss.orgOptimization of continuous flow parameters for high yield and purity. acs.orgmdpi.com
Green Chemistry Reduced environmental impact, use of sustainable materials. acs.orgrsc.orgnih.govbenthamdirect.combohrium.comExploration of novel biocatalysts and environmentally benign reaction media. acs.orgnih.gov
Visible-Light Photoredox Catalysis Mild reaction conditions, high functional group tolerance. nih.govacs.orgyoutube.comyoutube.comDesign of new photocatalysts for efficient N-N bond formation. nih.govacs.org

Exploration of Underinvestigated Reaction Pathways and Rearrangements

Beyond established synthetic routes, the exploration of novel reaction pathways and molecular rearrangements of the this compound scaffold could lead to the discovery of new chemical entities with unique biological activities.

Pericyclic Rearrangements: The indazole ring system can undergo various pericyclic rearrangements, leading to the formation of different heterocyclic structures. rsc.orgrsc.org For instance, the rearrangement of 1-arylindazol-3-ylidenes can yield substituted 9-aminoacridines. rsc.orgrsc.org Investigating the potential for such rearrangements with this compound could open up access to novel molecular scaffolds that are not readily accessible through conventional synthesis.

Rearrangements of N-Heterocyclic Carbenes: N-heterocyclic carbenes (NHCs) derived from indazoles are reactive intermediates that can undergo a variety of transformations, including dimerization and rearrangement to form quinazolines. beilstein-journals.orgnih.gov Studying the behavior of the NHC derived from this compound could unveil new synthetic routes to complex, polycyclic aromatic systems.

Aza-Nenitzescu and Related Reactions: The aza-Nenitzescu reaction provides a pathway to functionalized 1H-indazoles from hydrazones and p-benzoquinone. researchgate.net Exploring the applicability of this and other underutilized named reactions to the synthesis of derivatives of this compound could lead to the discovery of novel and efficient synthetic methodologies.

Advanced Mechanistic Studies on Ligand-Target Interactions at the Atomic Level

A deep understanding of how this compound interacts with its biological targets at the molecular level is crucial for rational drug design and the development of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the binding and unbinding pathways of a ligand from its protein target. nih.govresearchgate.netnih.govjmaterenvironsci.complos.orgnih.gov For this compound, MD simulations could be employed to investigate its interaction with various kinases or other enzymes, revealing key residues involved in binding and the conformational changes that occur upon complex formation. nih.govnih.govplos.org Such studies can help to elucidate the mechanism of inhibition and guide the design of next-generation analogs with improved binding affinity and residence time. nih.gov

Computational Docking and Quantum Mechanics (QM): Combining molecular docking with QM calculations can provide a more accurate picture of the binding energetics and electronic interactions between the ligand and the active site. researchgate.netbiotech-asia.org These computational methods can be used to predict the binding mode of this compound to its target and to rationalize the structure-activity relationships (SAR) of a series of analogs. biotech-asia.org

Computational TechniqueApplication to this compoundExpected Insights
Molecular Dynamics (MD) Simulations Studying the dynamic interaction with protein targets. nih.govresearchgate.netnih.govjmaterenvironsci.complos.orgnih.govElucidation of binding/unbinding pathways and key protein-ligand interactions. nih.govplos.org
Molecular Docking Predicting the preferred binding orientation within a protein's active site. biotech-asia.orgIdentification of potential hydrogen bonds, hydrophobic interactions, and steric clashes. biotech-asia.org
Quantum Mechanics (QM) Calculations Analyzing the electronic structure and reactivity of the molecule.Understanding the role of the fluorine and cyclopropyl (B3062369) substituents in target binding.

Design of Next-Generation Indazole Probes for Chemical Biology

Chemical probes are essential tools for studying biological processes in living systems. The unique properties of this compound make it an attractive scaffold for the development of next-generation probes.

Activity-Based Probes (ABPs): ABPs are designed to covalently label a specific class of enzymes in a complex biological sample. By incorporating a reactive group onto the this compound scaffold, it may be possible to develop ABPs that selectively target specific kinases or other enzymes.

Photoaffinity Labels: These probes can be used to identify the direct binding partners of a compound in a cellular context. Attaching a photoreactive group to this compound would allow for light-induced covalent cross-linking to its target protein, facilitating its identification and characterization.

Clickable Probes: The incorporation of a "clickable" functional group, such as an alkyne or an azide, would enable the use of click chemistry for the facile attachment of reporter tags (e.g., fluorophores, biotin) for visualization and pull-down experiments.

Integration of Artificial Intelligence and Machine Learning in Indazole Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov

Generative Models for Novel Structures: Deep generative models can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. researchgate.netbiorxiv.orgacs.orgarxiv.org These models could be used to explore the chemical space around this compound, proposing new analogs with potentially improved activity, selectivity, or pharmacokinetic profiles.

Predictive Modeling of Bioactivity and Properties: Machine learning models can be developed to predict the biological activity, toxicity, and ADME (absorption, distribution, metabolism, and excretion) properties of new indazole derivatives before they are synthesized. arxiv.org This can help to prioritize the most promising candidates for experimental validation, saving time and resources.

AI-Driven Synthetic Route Prediction: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to target molecules. acs.org By analyzing vast databases of chemical reactions, these tools can propose novel and unexpected pathways for the synthesis of this compound and its derivatives.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for the development of new and improved therapies for a range of diseases.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Cyclopropyl-6-fluoro-1H-indazole with high yield and purity?

Answer: The synthesis of this compound requires precise control of parameters:

  • Temperature: Reactions often proceed at 80–120°C for cyclopropane ring formation .
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while dichloromethane is used for low-temperature steps .
  • Catalysts: Palladium catalysts (e.g., Pd(OAc)₂) facilitate cross-coupling reactions for cyclopropyl group introduction .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures >95% purity .

Table 1: Synthesis Optimization Variables

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher yield at 100°C
SolventDMF/DichloromethaneReactivity control
Catalyst Loading5–10 mol% PdReduces side products

Q. How can the molecular structure of this compound be confirmed using spectroscopic methods?

Answer: Structural confirmation involves:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (indazole H-4/H-7), δ 1.2–1.5 ppm (cyclopropyl CH₂) .
    • ¹³C NMR: Cyclopropyl carbons appear at 10–15 ppm, fluorinated carbons at 110–120 ppm .
  • Mass Spectrometry (HRMS): Exact mass ([M+H]⁺) calculated as 205.0743 (C₁₀H₈FN₂) .
  • X-ray Crystallography: SHELX software refines unit cell parameters and hydrogen bonding networks .

Advanced Questions

Q. How do substituent positions on the indazole core influence the compound's biological activity?

Answer: Structure-activity relationship (SAR) studies reveal:

  • Fluorine at C-6: Enhances metabolic stability and membrane permeability .
  • Cyclopropyl at C-3: Increases steric bulk, affecting target binding (e.g., kinase inhibition) .
  • Comparative Data: Derivatives with electron-withdrawing groups (e.g., NO₂ at C-7) show reduced activity vs. halogenated analogs .

Table 2: Substituent Effects on Bioactivity

Substituent PositionFunctional GroupBiological Impact
C-3CyclopropylEnhanced target selectivity
C-6FluoroImproved pharmacokinetics
C-7NitroReduced potency

Q. What strategies can resolve contradictions in crystallographic data when analyzing this compound?

Answer: Contradictions (e.g., bond length discrepancies) are addressed via:

  • Multi-software Validation: Cross-check SHELXL refinement with PLATON or Olex2 .
  • Twinned Data Analysis: Use SHELXL's TWIN/BASF commands for twin-law correction .
  • Statistical Metrics: R-factor convergence (<5%) and electron density maps ensure reliability .

Q. What are effective methods to assess the stability of this compound under varying pH and temperature conditions?

Answer: Stability protocols include:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate at pH 2–12 (37°C, 24 hrs), monitor via HPLC .
    • Thermal Stress: 60°C for 48 hrs; degradation products analyzed by LC-MS .
  • Kinetic Stability Modeling: Arrhenius plots predict shelf-life at 25°C .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.